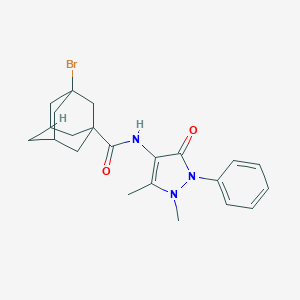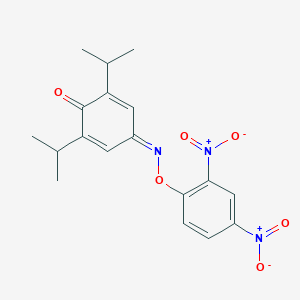
3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of antipyrine, which is an amine derivative with multi-functional groups, including a carbonyl moiety . Antipyrine has been actively involved in various fields of chemistry .
Synthesis Analysis
In a related study, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .Molecular Structure Analysis
The related compounds were characterized by single crystal XRD analysis . The crystal packing of these compounds is mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds . In addition, C–H⋯π and lone pair⋯π contacts were observed .Applications De Recherche Scientifique
Pharmacological Profile of Adamantane Derivatives
Adamantane derivatives, such as amantadine and memantine, are well-known for their application in treating dementia, Alzheimer's, Parkinson's diseases, and other neurodegenerative conditions. These compounds interact with various neurotransmitter systems, exhibiting effects such as stimulation of dopaminergic neurons and indirect effects on noradrenaline and serotonin neurons, as well as on GABA neurons. Memantine, for example, is recognized for its action as a dopaminomimetic, differing in its mechanism from amphetamine or apomorphine and showing no direct effects on several receptors including Dopamine, alpha 1, alpha 2, Serotonin, GABA, benzodiazepine, and opiate receptors (Maj, 1982). A comparative analysis of over 75 natural and synthetic adamantane derivatives highlighted their potential against neurodegenerative diseases, surpassing those of well-known derivatives like amantadine and memantine (Dembitsky et al., 2020).
Chemical Properties and Synthesis
The synthesis and chemical properties of adamantylated nucleic bases and related compounds have been a focus of research, indicating a special interest in adamantane chemistry for the development of highly effective and selective drugs. The synthesis methodologies and biological activity data suggest promising directions for future research (Shokova & Kovalev, 2013).
Propriétés
IUPAC Name |
3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN3O2/c1-14-18(19(27)26(25(14)2)17-6-4-3-5-7-17)24-20(28)21-9-15-8-16(10-21)12-22(23,11-15)13-21/h3-7,15-16H,8-13H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNZUJWGDBMOQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)(C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)adamantane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)pyridine-3,5-dicarbonitrile](/img/structure/B375460.png)
![2-(Hexylsulfanyl)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B375462.png)
![3-(3-Bromophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B375465.png)
![4,5-dimethyl-2-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-3-thiophenecarboxamide](/img/structure/B375466.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-phenyl-1,4-dihydro-4,4'-bipyridine-3-carboxamide](/img/structure/B375468.png)
![9-heptyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B375470.png)
![6-methyl-2-[(2E)-2-[(1-methylpyrrol-2-yl)methylidene]hydrazinyl]-1H-pyrimidin-4-one](/img/structure/B375471.png)


![(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)methyl dodecyl ether](/img/structure/B375477.png)
![1,7-bis[(4-methoxybenzylidene)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B375479.png)
![N-(2-methoxyphenyl)-N-{[4-(2-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}amine](/img/structure/B375481.png)
![N-[4-({[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B375482.png)
![methyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B375483.png)